molecular formula C9H11NO4 B2680012 5-(Oxan-4-yl)-1,2-oxazole-4-carboxylic acid CAS No. 1785041-90-8

5-(Oxan-4-yl)-1,2-oxazole-4-carboxylic acid

Cat. No.: B2680012
CAS No.: 1785041-90-8
M. Wt: 197.19
InChI Key: KLMBOGLPUDIKHK-UHFFFAOYSA-N
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Description

5-(Oxan-4-yl)-1,2-oxazole-4-carboxylic acid is a versatile small molecule scaffold used in various scientific research fields. This compound is characterized by its unique structure, which includes an oxane ring fused with an oxazole ring and a carboxylic acid functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Oxan-4-yl)-1,2-oxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of oxan-4-ylamine with a suitable oxazole precursor in the presence of a cyclizing agent. The reaction conditions often involve moderate temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. This method can optimize reaction conditions and reduce the need for extensive purification steps, making it more cost-effective for large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-(Oxan-4-yl)-1,2-oxazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can be further utilized in different applications .

Scientific Research Applications

5-(Oxan-4-yl)-1,2-oxazole-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Oxan-4-yl)-1,2-oxazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding and other interactions, while the carboxylic acid group can form ionic bonds with target molecules. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-(Oxan-4-yl)-1,3-oxazole-4-carboxylic acid
  • 5-(Oxan-4-yl)-1,2-oxazole-3-carboxylic acid

Uniqueness

5-(Oxan-4-yl)-1,2-oxazole-4-carboxylic acid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications .

Properties

IUPAC Name

5-(oxan-4-yl)-1,2-oxazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c11-9(12)7-5-10-14-8(7)6-1-3-13-4-2-6/h5-6H,1-4H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLMBOGLPUDIKHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=C(C=NO2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1785041-90-8
Record name 5-(oxan-4-yl)-1,2-oxazole-4-carboxylic acid
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